Chrysin dimethyl ether
Chrysin dimethyl ether
Chrysin 5, 7-dimethyl ether, also known as 5, 7-dimethoxyflavone or chrysin dme, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, chrysin 5, 7-dimethyl ether is considered to be a flavonoid lipid molecule. Chrysin 5, 7-dimethyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, chrysin 5, 7-dimethyl ether is primarily located in the membrane (predicted from logP). Chrysin 5, 7-dimethyl ether can be converted into chrysin. Outside of the human body, chrysin 5, 7-dimethyl ether can be found in tea. This makes chrysin 5, 7-dimethyl ether a potential biomarker for the consumption of this food product.
Chrysin 5,7-dimethyl ether is a dimethoxyflavone that is the 5,7-dimethyl ether derivative of chrysin. It has a role as a plant metabolite. It derives from a chrysin.
Chrysin 5,7-dimethyl ether is a dimethoxyflavone that is the 5,7-dimethyl ether derivative of chrysin. It has a role as a plant metabolite. It derives from a chrysin.
Brand Name:
Vulcanchem
CAS No.:
21392-57-4
VCID:
VC0190784
InChI:
InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3
SMILES:
Molecular Formula:
C17H14O4
Molecular Weight:
282.29 g/mol
Chrysin dimethyl ether
CAS No.: 21392-57-4
Natural Products
VCID: VC0190784
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
CAS No. | 21392-57-4 |
---|---|
Product Name | Chrysin dimethyl ether |
Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
IUPAC Name | 5,7-dimethoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Standard InChIKey | JRFZSUMZAUHNSL-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 |
Melting Point | 154°C |
Physical Description | Solid |
Description | Chrysin 5, 7-dimethyl ether, also known as 5, 7-dimethoxyflavone or chrysin dme, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, chrysin 5, 7-dimethyl ether is considered to be a flavonoid lipid molecule. Chrysin 5, 7-dimethyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, chrysin 5, 7-dimethyl ether is primarily located in the membrane (predicted from logP). Chrysin 5, 7-dimethyl ether can be converted into chrysin. Outside of the human body, chrysin 5, 7-dimethyl ether can be found in tea. This makes chrysin 5, 7-dimethyl ether a potential biomarker for the consumption of this food product. Chrysin 5,7-dimethyl ether is a dimethoxyflavone that is the 5,7-dimethyl ether derivative of chrysin. It has a role as a plant metabolite. It derives from a chrysin. |
Synonyms | 5,7-Dimethoxyflavone; 5-O-Methyl-7-methoxyflavone |
PubChem Compound | 88881 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume